molecular formula C12H13ClN2O2 B13676520 Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13676520
M. Wt: 252.69 g/mol
InChI Key: DEJXTYYRFXRLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is recognized for its significant biological activities and is widely studied in medicinal chemistry for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis pathways. The compound binds to key enzymes involved in the biosynthesis of essential cell wall components, thereby disrupting the integrity of the bacterial cell wall .

Comparison with Similar Compounds

  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Comparison: Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, this compound exhibits higher potency against certain bacterial strains and better stability under physiological conditions .

Properties

IUPAC Name

ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-3-9-11(12(16)17-4-2)15-7-8(13)5-6-10(15)14-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJXTYYRFXRLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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